1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea is a compound that belongs to the class of ureas, which are characterized by the presence of a carbonyl group (C=O) directly bonded to two nitrogen atoms (N). This specific compound features an adamantane moiety, a bicyclic structure known for its unique three-dimensional shape, and a cyclopentylpiperidine group, which contributes to its biological activity and potential therapeutic applications.
1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea is classified as a disubstituted urea. Ureas are often explored for their biological properties, including potential applications in pharmacology.
The synthesis of 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea typically involves the reaction of an appropriate isocyanate with an amine.
Technical Details:
The molecular formula for 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea is . Its structure features:
The compound's molecular weight is approximately 346.52 g/mol. The structural representation can be visualized using chemical drawing software or databases such as PubChem, which provides detailed structural information .
The primary reaction involving this compound is its formation from the corresponding isocyanate and amine.
Technical Details:
The mechanism of action for compounds like 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea often involves interaction with specific biological targets, such as receptors or enzymes.
Research indicates that similar compounds exhibit activity against various biological pathways, potentially influencing neurotransmitter systems or acting as inhibitors for certain enzymes . The exact mechanism would depend on further pharmacological studies.
The compound typically appears as a white crystalline solid. Its melting point, solubility in various solvents, and stability under different conditions are critical for practical applications.
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases like PubChem .
1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea has potential applications in medicinal chemistry, particularly in drug development targeting central nervous system disorders due to its structural similarity to known pharmacophores. Its unique structure may also allow for exploration in other therapeutic areas such as oncology or infectious diseases . Further research into its biological activity could lead to novel therapeutic agents with improved efficacy and selectivity.
The adamantane scaffold—a rigid, symmetric alicyclic hydrocarbon with diamondoid symmetry—has been strategically leveraged in medicinal chemistry since the 1960s. Its first clinical application emerged in antiviral therapies (e.g., amantadine for influenza A), capitalizing on the scaffold’s exceptional lipid membrane permeability due to high lipophilicity (LogP ~6.5) and three-dimensional bulk. This moiety’s capacity to enhance blood-brain barrier penetration and metabolic stability was later exploited in neurology (e.g., memantine for Alzheimer’s disease) and antimicrobial agents. The scaffold’s steric bulk and resistance to oxidative metabolism derive from its bridgehead carbon atoms and C–C bond angles (≈109°), which enforce a stable, globular geometry. These properties enable precise hydrophobic pocket engagement in biological targets, making adamantane a privileged structure in drug design [6].
Urea-based compounds exhibit broad pharmacological relevance, particularly as enzyme inhibitors. The urea functional group (–NH–C(=O)–NH–) provides hydrogen-bond donor/acceptor capabilities critical for high-affinity target binding. In silico analyses reveal urea derivatives often achieve picomolar to nanomolar inhibitory constants (Ki) against hydrolytic enzymes like epoxide hydrolases (EHs). For example, adamantyl ureas inhibit human soluble EH (hsEH) with IC50 values as low as 0.4 nM by mimicking the tetrahedral transition state of epoxy fatty acid substrates [7]. This inhibition modulates inflammation and hypertension pathways, demonstrating therapeutic potential. Ureas also resist enzymatic degradation better than amides or carbamates due to their resonance stability and steric hindrance around the carbonyl group, enhancing in vivo half-lives. Consequently, over 30 urea-containing drugs have been approved, including sorafenib (kinase inhibitor) and phenobarbital (anticonvulsant) [4] [7].
The fusion of adamantane with piperidine creates synergistic pharmacophores targeting complex enzyme binding sites. Adamantane delivers high rigidity and lipophilicity, while the piperidine ring introduces conformational flexibility, basicity (pKa ~10), and hydrogen-bonding vectors. Computational docking studies suggest such hybrids adopt bioactive conformations where adamantane occupies deep hydrophobic pockets, and the piperidine nitrogen forms salt bridges with catalytic residues (e.g., Asp335 in hsEH). The 1-cyclopentylpiperidin-4-yl moiety in 1-(adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea extends this concept: its cyclopentyl group enhances van der Waals contacts, and the methylene linker (–CH2–) between piperidine and urea grants torsional freedom for optimal binding pose adoption. This design overcomes limitations of earlier analogs (e.g., AR9281) by improving solubility and target residence time [4] [6] [7].
Property | 1-(Adamantan-1-yl)-3-[(1-cyclopentylpiperidin-4-yl)methyl]urea | AR9281 (Clinical Analogue) |
---|---|---|
Molecular Formula | C22H37N3O | C18H29N3O2 |
Molecular Weight (g/mol) | 359.5 | 319.4 |
LogP (Calculated) | 5.2 | 3.8 |
Hydrogen Bond Acceptors | 4 | 5 |
Rotatable Bonds | 6 | 4 |
Targets | EphB/EphE, sEH | sEH |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1